molecular formula C11H9N3O2S B1483205 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098088-91-4

2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483205
CAS No.: 2098088-91-4
M. Wt: 247.28 g/mol
InChI Key: HWYRPOGQHBLRED-UHFFFAOYSA-N
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Description

2-(4-(Cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid (CAS 2098088-91-4) is a high-purity synthetic building block designed for pharmaceutical and medicinal chemistry research. This multifunctional compound features a pyrazole core, a heterocycle recognized as a biologically privileged scaffold with immense therapeutic potential . The structure integrates a thiophene heteroaromatic system and a reactive cyanomethyl group, making it a versatile intermediate for constructing more complex molecules via further synthetic modification. Pyrazole derivatives are of significant interest in drug discovery programs due to their broad spectrum of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities . They are key structural components in several FDA-approved drugs . This compound serves as a valuable precursor for researchers developing novel active pharmaceutical ingredients (APIs) and for use in multicomponent reactions (MCRs), which are efficient tools for generating diverse chemical libraries for biological screening . Key Identifiers: • CAS Number: 2098088-91-4 • Molecular Formula: C 11 H 9 N 3 O 2 S • Molecular Weight: 247.27 g/mol • SMILES: O=C(O)CN1N=C(C2=CSC=C2)C(CC#N)=C1 This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle with care in a appropriately controlled laboratory setting.

Properties

IUPAC Name

2-[4-(cyanomethyl)-3-thiophen-3-ylpyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-3-1-8-5-14(6-10(15)16)13-11(8)9-2-4-17-7-9/h2,4-5,7H,1,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYRPOGQHBLRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CC#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C11H9N3O2SC_{11}H_{9}N_{3}O_{2}S, with a molecular weight of approximately 247.28 g/mol . The compound features a pyrazole ring linked to a thiophene moiety and a carboxylic acid group, which contributes to its unique chemical properties.

Synthesis Methods:
The synthesis typically involves:

  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of the Thiophene Moiety: Techniques such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or bind to specific receptors, influencing pathways involved in inflammation, cancer progression, and microbial resistance. The presence of both thiophene and pyrazole rings allows for π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting biofilm formation.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity .

Case Studies

  • Antimicrobial Evaluation: A study assessed the antimicrobial efficacy of pyrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing strong bactericidal effects and potential applications in treating infections .
  • Anticancer Activity: In vitro studies showed that certain pyrazole derivatives inhibited tumor cell growth effectively, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Tables

Biological Activity Tested Pathogens/Cell Lines MIC/IC50 Values
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AnticancerMCF-7<10 μM
A549<10 μM

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid lies in medicinal chemistry. The compound has shown promise as a building block for the development of novel therapeutic agents targeting various diseases, particularly those involving inflammatory pathways and cancer.

Mechanism of Action:
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors involved in disease processes. For instance, the compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins.

Case Studies:
Research has indicated that derivatives of pyrazole compounds often exhibit anti-inflammatory and anticancer properties. For example, studies have demonstrated that similar pyrazole derivatives can inhibit key enzymes involved in inflammation, making them potential candidates for drug development against conditions like rheumatoid arthritis or cancer .

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the field of organic electronics.

Applications:

  • Organic Semiconductors: The compound can be utilized in the fabrication of organic semiconductors due to its ability to facilitate charge transport.
  • Light Emitting Diodes (LEDs): Its photophysical properties allow for potential use in OLEDs (Organic Light Emitting Diodes), where efficient light emission is crucial.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations including:

  • Oxidation: The conversion of the cyanomethyl group to carboxylic acids.
  • Reduction: Transforming the carboxylic acid into alcohols or other functional groups.

Synthetic Pathways:
The synthesis often involves multi-step reactions where this compound acts as a precursor to generate diverse chemical entities with tailored functionalities .

Summary Table of Applications

Application AreaDescriptionPotential Outcomes
Medicinal ChemistryDevelopment of anti-inflammatory and anticancer drugsNew therapeutic agents
Materials ScienceUse in organic semiconductors and OLEDsEnhanced electronic devices
Organic SynthesisIntermediate for complex heterocyclic compoundsDiverse chemical transformations

Comparison with Similar Compounds

Key Observations:

  • Cyanomethyl vs. Cyano: The cyanomethyl group (‑CH₂CN) in the target compound introduces a methylene spacer, increasing lipophilicity compared to the direct cyano (‑CN) group in ’s compound. This may enhance membrane permeability in biological systems .
  • Thiophene vs. In contrast, iodo and CF₃ substituents () are electron-withdrawing, favoring stability and halogen bonding .

Acid Chain Modifications

Compound Name Acid Chain Length Molecular Weight (g/mol) Impact on Properties Reference
This compound Acetic acid 247.27 Short chain balances solubility and bioactivity
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid Butanoic acid 294.09 Longer chain increases hydrophobicity; used in polymer synthesis

Key Observations:

  • Acetic acid derivatives (e.g., target compound) are more water-soluble than butanoic acid analogs, making them preferable for aqueous-phase reactions or drug formulations .

Preparation Methods

Cyanomethyl Group Introduction

  • The cyanomethyl group at the 4-position of the pyrazole can be introduced through alkylation using cyanomethyl halides or via condensation with malononitrile derivatives.
  • Literature reports the use of cyanoacetic acid hydrazide as a versatile building block for synthesizing cyano-substituted heterocycles, including pyrazole derivatives.
  • Alkylation reactions typically employ base catalysts such as triethylamine or piperidine in solvents like ethanol or dimethylformamide (DMF), with reflux conditions to facilitate substitution.

Acetic Acid Moiety Attachment

  • The acetic acid group linked to the pyrazole nitrogen can be introduced through carboxylation reactions or by using haloacetic acid derivatives.
  • This step may involve nucleophilic substitution or coupling reactions under controlled conditions.
  • In some cases, ester intermediates are synthesized first, then hydrolyzed to the corresponding acetic acid.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Pyrazole ring formation Reaction of hydrazine derivatives with diketones Pyrazole core
2 Thiophene introduction Coupling with thiophen-3-yl acetic acid chloride 3-(Thiophen-3-yl)-1H-pyrazole derivative
3 Cyanomethyl alkylation Alkylation with cyanomethyl halide, base, reflux 4-(Cyanomethyl)-3-(thiophen-3-yl) pyrazole
4 Acetic acid attachment Reaction with haloacetic acid or ester hydrolysis Target compound: this compound

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are essential for confirming the chemical structure and functional groups in intermediates and final products.
  • Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal stability of the synthesized compounds.
  • The presence of the cyanomethyl group is typically confirmed by characteristic nitrile stretching bands in FTIR around 2200-2250 cm⁻¹.
  • The carboxylic acid functionality shows broad O–H stretching and C=O stretching bands in FTIR.
  • Mass spectrometry can confirm the molecular weight and purity of the final compound.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions/Values
Solvents Ethanol, Dimethylformamide (DMF), Acetonitrile
Bases Triethylamine, Piperidine
Temperature Reflux (80-110 °C)
Reaction Time 2-5 hours
Purification Methods Filtration, Recrystallization from ethanol or 1,4-dioxane
Analytical Techniques NMR, FTIR, DSC, TGA, Mass Spectrometry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

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